molecular formula C14H16O2 B15332194 1-[2-(Methoxymethoxy)ethyl]naphthalene

1-[2-(Methoxymethoxy)ethyl]naphthalene

Cat. No.: B15332194
M. Wt: 216.27 g/mol
InChI Key: BXVONWKMOSYXGW-UHFFFAOYSA-N
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Description

1-[2-(Methoxymethoxy)ethyl]naphthalene is a naphthalene derivative substituted with a 2-(methoxymethoxy)ethyl group at the 1-position. This compound features a unique ether-containing side chain (methoxymethoxyethyl), which distinguishes it from simpler methoxy- or alkyl-substituted naphthalenes.

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

1-[2-(methoxymethoxy)ethyl]naphthalene

InChI

InChI=1S/C14H16O2/c1-15-11-16-10-9-13-7-4-6-12-5-2-3-8-14(12)13/h2-8H,9-11H2,1H3

InChI Key

BXVONWKMOSYXGW-UHFFFAOYSA-N

Canonical SMILES

COCOCCC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Methoxymethoxy)ethyl]naphthalene typically involves the reaction of naphthalene with 2-(methoxymethoxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include crystallization and distillation to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Methoxymethoxy)ethyl]naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(Methoxymethoxy)ethyl]naphthalene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(Methoxymethoxy)ethyl]naphthalene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs of 1-[2-(Methoxymethoxy)ethyl]naphthalene, highlighting substituents, molecular weights, and applications:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Applications/Properties References
1-Methoxynaphthalene Methoxy (-OCH₃) at 1-position 158.20 Intermediate in pharmaceuticals (e.g., naproxen synthesis); used in fragrance industries.
2-Methoxy-1-nitronaphthalene Methoxy (-OCH₃) at 2-position; nitro (-NO₂) at 1-position 203.19 Precursor to anti-inflammatory drugs; exhibits crystalline stability via π–π interactions.
1,4-Dimethoxynaphthalene Methoxy groups at 1,4-positions 188.22 Natural product in Juglans mandshurica; antimicrobial activity against plant pathogens.
1-Methoxy-4-(methoxymethyl)naphthalene Methoxymethyl (-CH₂OCH₃) at 4-position 202.26 Synthetic intermediate; increased hydrophilicity due to methoxymethyl group.
2-Acetyl-6-methoxynaphthalene Acetyl (-COCH₃) at 2-position; methoxy at 6-position 200.23 Impurity in naproxen production; studied for photostability and metabolic pathways.

Key Comparative Insights

Polarity and Solubility
  • The methoxymethoxyethyl group in this compound likely enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to non-polar analogs like 1-methylnaphthalene. This property is critical for pharmaceutical formulation .
  • In contrast, 1-methoxynaphthalene exhibits moderate solubility in ethanol and dichloromethane, as noted in its safety data sheets .
Crystallographic and Stability Data
  • 2-Methoxy-1-nitronaphthalene forms stable crystals via weak C–H⋯O interactions and π–π stacking (centroid distances: 3.58–3.80 Å), a feature that may extend to other methoxy-naphthalene derivatives .

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